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Compound of Interest

Compound Name: Diazopropane

Cat. No.: B8614946 Get Quote

This technical guide provides a comprehensive overview of the two isomers of diazopropane:

1-diazopropane and 2-diazopropane. It is intended for researchers, scientists, and

professionals in drug development and organic synthesis. This document details their chemical

identities, synthesis protocols, reactivity, and critical safety information.

Compound Identification
Two structural isomers exist for diazopropane, each with distinct properties and reactivity.

Isomer IUPAC Name CAS Number

1-Diazopropane 1-diazopropane[1] 764-02-3[1]

2-Diazopropane 2-diazopropane 2684-60-8

Physicochemical and Spectroscopic Data
Simple diazoalkanes like the diazopropane isomers are known for their instability, which

makes their isolation and characterization challenging. 2-Diazopropane, for instance, is a

volatile and unstable material with a reported half-life of just three hours at 0°C. Due to this

inherent instability, standard experimental spectroscopic data such as ¹H and ¹³C NMR, as well

as IR spectra for the pure, unsubstituted compounds, are not readily available in the cited

literature. The high reactivity of these compounds often necessitates their preparation and use

in situ as dilute solutions.
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Property 1-Diazopropane 2-Diazopropane

Molecular Formula C₃H₆N₂ C₃H₆N₂

Molecular Weight 70.09 g/mol 70.09 g/mol

Physical State Gas at room temperature
Colorless gas at room

temperature[2]

Stability Unstable
Unstable; first-order decay with

a half-life of 3 hours at 0°C.

Solubility ---
Typically prepared and used

as a solution in ether.

Visible Spectrum ---
Has a visible absorption band

at 500 nm.

Hazards Presumed toxic and explosive.
Volatile, presumably toxic, and

potentially explosive.[3]

Synthesis of Diazopropane Isomers
The synthesis of diazoalkanes requires specific precautions due to their hazardous nature.

General methods include the base-mediated fragmentation of sulfonylhydrazones (the

Bamford-Stevens reaction), the oxidation of hydrazones, and the alkaline cleavage of N-alkyl-

N-nitroso compounds.

Experimental Protocol: Synthesis of 2-Diazopropane
A reliable method for the preparation of 2-diazopropane is the oxidation of acetone hydrazone

with mercury(II) oxide in the presence of a basic catalyst. The following protocol is adapted

from Organic Syntheses.

Reaction Scheme: (CH₃)₂C=NNH₂ + HgO --[KOH, Ether]--> (CH₃)₂C=N₂ + Hg + H₂O

Materials and Equipment:

Acetone hydrazone, freshly redistilled
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Yellow mercury(II) oxide

Diethyl ether

3 M solution of potassium hydroxide in ethanol

250-mL two-necked, round-bottomed flask

Magnetic stirrer and stir bar

Dropping funnel

Distillation head with thermometer

Acetone–dry-ice condenser

Receiver flask cooled to -78°C

Procedure:

Caution! 2-Diazopropane is volatile and presumed to be toxic and potentially explosive. All

operations must be conducted in an efficient chemical fume hood behind a protective screen.

Use glassware free of scratches or ground glass joints to minimize the risk of detonation.

In the 250-mL flask, place 60 g (0.27 mole) of yellow mercury(II) oxide, 100 mL of diethyl

ether, and 4.5 mL of a 3 M solution of ethanolic potassium hydroxide.

Equip the flask with the magnetic stirrer, dropping funnel, and distillation head connected to

the cold condenser and receiver.

Reduce the pressure in the system to 250 mm Hg.

With vigorous stirring, add 15 g (0.21 mole) of freshly redistilled acetone hydrazone dropwise

from the funnel. The boiling of the ether provides sufficient cooling for the reaction.

After the addition is complete, continue stirring and reduce the pressure to 15 mm Hg.
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The 2-diazopropane co-distills with the ether and is collected in the receiver cooled to

-78°C. The water produced is largely retained in the reaction flask or trapped as ice in the

condenser.

This procedure yields an approximately 2 M solution of 2-diazopropane in ether. The yield is

typically 70–90%.

Workflow for Synthesis of 2-Diazopropane

Acetone Hydrazone
Yellow HgO

Ethanolic KOH
Diethyl Ether

Combine reagents in
2-neck RBF at 20°C

Vigorous stirring under
reduced pressure (250 mmHg)

Add acetone hydrazone
dropwise

Reduce pressure to 15 mmHg
Co-distill product with ether

Collect 2-diazopropane/
ether solution in
receiver at -78°C

Click to download full resolution via product page

Synthesis workflow for 2-diazopropane.
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Experimental Protocol: Synthesis of 1-Diazopropane (via
a Representative Analog)
A detailed, verified protocol for the synthesis of unsubstituted 1-diazopropane is not readily

available in the surveyed literature. However, a common route to terminal diazoalkanes is the

Bamford-Stevens reaction. The protocol for a representative substituted analog, 1-phenyl-1-

diazopropane, is provided below.

Reaction Scheme: Propiophenone Tosylhydrazone + NaOCH₃ --[Methanol, then heat under

vacuum]--> 1-Phenyl-1-diazopropane

Materials and Equipment:

Propiophenone para-toluene sulfonyl hydrazone

Anhydrous methanol

0.5 M Sodium methoxide in methanol solution

Round-bottom flask

Rotary evaporator

Vacuum distillation apparatus with a cold finger condenser

Procedure:

Dissolve 0.2 g of propiophenone para-toluene sulfonyl hydrazone in 10 mL of anhydrous

methanol in a 500-mL round-bottom flask.

Add one equivalent of 0.5 M sodium methoxide solution to the flask.

Remove the methanol by rotary evaporation, which leaves the sodium salt as a white solid.

Heat the salt under vacuum. The resulting red 1-phenyl-1-diazopropane will collect on the

cold finger.
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Dissolve the collected product in an appropriate anhydrous solvent (e.g., acetonitrile) for

immediate use.

Chemical Reactivity and Applications
Diazopropanes are versatile reagents in organic synthesis, primarily acting as precursors to

carbenes or participating in 1,3-dipolar cycloadditions.

2-Diazopropane
Carbene Source: Upon thermal or photolytic decomposition, 2-diazopropane loses nitrogen

gas to form dimethylcarbene, a highly reactive intermediate. This carbene can be used to

synthesize gem-dimethylcyclopropane derivatives from alkenes.

1,3-Dipolar Cycloadditions: 2-Diazopropane reacts as a 1,3-dipole with unsaturated

systems like alkenes and alkynes to form pyrazolines and pyrazoles, respectively. These

heterocyclic products can be valuable synthetic intermediates.

Other Applications: It is also used as a reagent in the synthesis of pharmaceuticals and dyes.

[2]

1-Diazopropane
Cyclopropanation: Similar to its isomer, 1-diazopropane is used for the cyclopropanation of

alkenes.

Photochemistry of 1-Phenyl-1-diazopropane: The photochemistry of this stabilized

derivative is wavelength-dependent. Irradiation at 520 nm generates a closed-shell singlet

carbene intermediate, which can isomerize or be trapped by a nucleophile like methanol.[4]

In contrast, irradiation at a shorter wavelength (350 nm) can produce the carbene in an

excited state, leading to different reaction pathways.[4]

Photochemical Decomposition of 1-Phenyl-1-diazopropane
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Wavelength-dependent photochemistry of 1-phenyl-1-diazopropane.

Hazards and Safe Handling
Extreme Caution is Required When Handling All Diazo Compounds.

Diazo compounds, including the diazopropane isomers, are energetic materials that are

presumed to be toxic and are potentially explosive.[5] Their high reactivity and tendency to

decompose, releasing nitrogen gas, necessitate strict safety protocols.

Toxicity: Diazoalkanes are harmful if inhaled, ingested, or absorbed through the skin. They

can cause irritation to the eyes, skin, and respiratory tract.[6]

Explosion Hazard: Diazo compounds can decompose explosively, especially when

concentrated, heated, or upon contact with rough surfaces (like ground-glass joints), sharp

edges, or certain metals.[7] The risk of explosion increases with the purity and concentration
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of the compound. For this reason, they should always be handled as dilute solutions and

never be concentrated.[6]

Instability: They are sensitive to heat, light, and acid, all of which can trigger rapid and

uncontrolled decomposition.

Recommended Safety Precautions:

Engineered Controls: All work must be performed in a certified chemical fume hood. A blast

shield must be used at all times, especially when working with quantities greater than a few

millimoles.[5]

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash

goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are often

recommended).[5][6]

Glassware: Use only smooth, flame-polished glassware that is free of cracks and scratches.

Avoid ground-glass joints.

Scale: Work with the smallest possible quantities.

Storage: Diazoalkane solutions should be used immediately after preparation. If short-term

storage is unavoidable, they must be kept cold (e.g., -78°C) in a tightly sealed, smooth-

walled container in a designated, explosion-proof refrigerator or freezer.[6] Never store in a

vessel with a ground-glass stopper.

Quenching and Disposal: Any unreacted diazo compound must be carefully quenched before

workup or disposal. A common method is the slow, dropwise addition of acetic acid to the

cold diazo solution until the characteristic yellow color disappears and nitrogen evolution

ceases. All waste should be treated as hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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